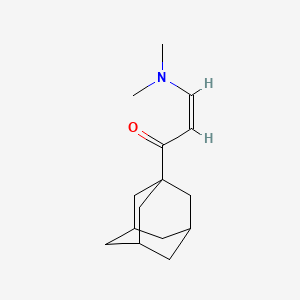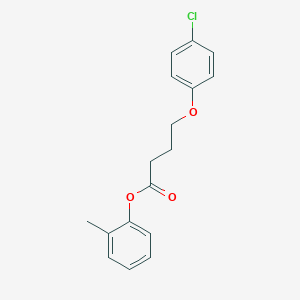
1-(1-adamantyl)-3-(dimethylamino)-2-propen-1-one
Übersicht
Beschreibung
Synthesis Analysis
Synthesis approaches for adamantyl and dimethylamino-containing compounds vary, including the halogenated hydrocarbon amination reaction for producing target molecules with adamantyl and dimethylamino groups. These synthesis methods are characterized by their efficiency in introducing the adamantyl group into complex molecules, as seen in studies involving the synthesis of related compounds (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray diffraction, which reveals the detailed arrangement of atoms within the crystal structure, including bond lengths and angles. The structure of adamantyl-dimethylamino derivatives has been extensively studied, demonstrating the impact of the adamantyl group on the overall molecular conformation (S. A. Hamed, 2021).
Chemical Reactions and Properties
Adamantyl-dimethylamino compounds exhibit a range of chemical reactions, including interactions with hydroxylamine and formamide, leading to the formation of oximes and amines. These reactions are pivotal in exploring the chemical versatility of these compounds and their potential applications in various fields (V. Pozdnyakov et al., 2001).
Physical Properties Analysis
The physical properties of adamantyl-dimethylamino compounds, such as solubility and thermal stability, are influenced by their rigid and bulky adamantane core, combined with the electron-donating dimethylamino group. These properties are critical in determining their utility in material science and engineering applications (Yi-Ming Pai & W. Weber, 1987).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and functional group transformations, are central to understanding the chemistry of adamantyl-dimethylamino compounds. Their unique chemical structures enable a wide range of chemical modifications, providing a versatile platform for the development of new compounds with tailored properties (A. V. Knishevitsky et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Adamantane derivatives are synthesized through various chemical reactions, showcasing their versatility in organic chemistry. For instance, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide exhibits anti-Mycobacterium phlei 1180 activity, indicating its potential in antibacterial research. The synthesis involves halogenated hydrocarbon amination and is characterized by X-ray diffraction, demonstrating the compound's crystal structure and potential biological activity (Bai et al., 2012).
Molecular Recognition and Assembly
Adamantane derivatives are key in studying molecular recognition and assembly processes. They serve as efficient building blocks for synthesizing various compounds with potential for forming one-dimensional motifs, demonstrating the molecule's adaptability in conforming to assembling partners to generate structures like zig-zag ribbons and chains. This adaptability highlights their utility in materials science and nanotechnology (Karle et al., 1997).
Magnetic Properties and Coordination Chemistry
Adamantane-1,3-dicarboxylato bridged cobalt(II) phenanthroline complexes illustrate the compound's role in exploring magnetic properties and coordination chemistry. These complexes show different supramolecular assemblies and magnetic behaviors, underscoring the potential of adamantane derivatives in developing new magnetic materials and in the study of molecular magnetism (Xiaohui Han et al., 2010).
Nonlinear Optical Properties
The nonlinear optical properties of adamantane derivatives, such as 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, are investigated for their potential in optical device applications like optical limiters. This research area is significant for developing new materials with tailored optical properties for technology and communication applications (Rahulan et al., 2014).
Polymer Science
In polymer science, adamantyl-substituted compounds, such as poly(1-adamantyl methacrylate), demonstrate how the introduction of adamantyl groups affects radical polymerization kinetics and the thermal properties of polymers. This insight is crucial for designing polymers with specific properties for various industrial applications (Matsumoto et al., 1991).
Eigenschaften
IUPAC Name |
(Z)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h3-4,11-13H,5-10H2,1-2H3/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTCJRWKOLBHGG-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine](/img/structure/B4615534.png)


![4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4615552.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4615606.png)

![6-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4615612.png)
![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)
![N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4615628.png)
![1-[2-(4-morpholinyl)ethyl]-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4615631.png)
![methyl 4-(4-methylphenyl)-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4615639.png)
![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)
